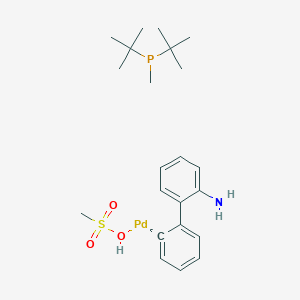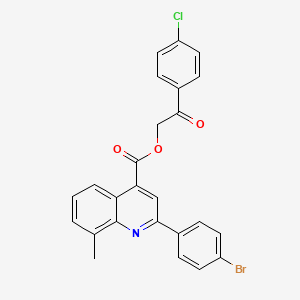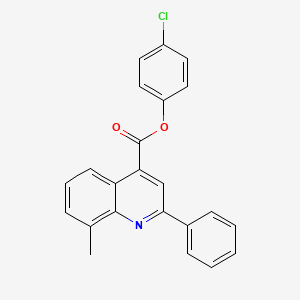![molecular formula C18H15BrN4O4S B12046650 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is a complex organic compound with the molecular formula C18H15BrN4O4S and a molecular weight of 463.313 g/mol . This compound is known for its unique structure, which includes a nitrobenzaldehyde moiety, a benzodioxin ring, and a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of the benzodioxin moiety: This step involves the incorporation of the benzodioxin ring into the molecule.
Formation of the hydrazone linkage: This is done by reacting the intermediate compound with hydrazine or its derivatives.
Final assembly and purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound.
Análisis De Reacciones Químicas
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrobenzaldehyde moiety can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes in bacteria, leading to its antibacterial activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can be compared with other similar compounds, such as:
1,3-benzodioxole-5-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide: This compound has a similar structure but with different substituents on the thiazole ring.
3,4-dimethoxybenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone: This compound has methoxy groups on the benzaldehyde moiety.
4-methylbenzaldehyde (4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl)hydrazone: This compound has a methyl group on the benzaldehyde moiety.
These similar compounds share structural features with 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide but differ in their specific substituents, which can affect their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C18H15BrN4O4S |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C18H14N4O4S.BrH/c23-22(24)14-4-1-12(2-5-14)10-19-21-18-20-15(11-27-18)13-3-6-16-17(9-13)26-8-7-25-16;/h1-6,9-11H,7-8H2,(H,20,21);1H/b19-10+; |
Clave InChI |
CAQWGWZDKDTKTK-ZIOFAICLSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-].Br |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-].Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)

amino}propanoic acid](/img/structure/B12046589.png)
![1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12046595.png)
![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)



![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)


